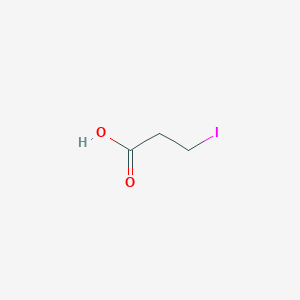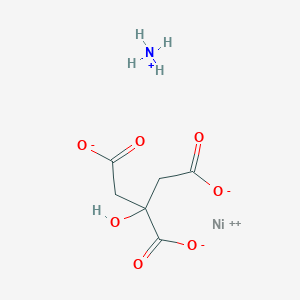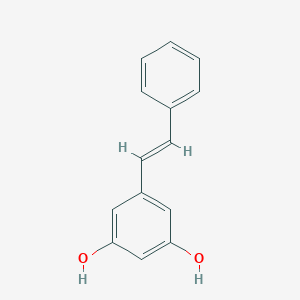
Di-tert-butyl-dichlorosilane
Vue d'ensemble
Description
Di-tert-Butyldichlorosilane is an organosilicon compound with the chemical formula C8H18Cl2Si . It is a colorless to light yellow liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is widely used in organic synthesis, particularly for the preparation of siliranes and the protection of diols .
Applications De Recherche Scientifique
Di-tert-Butyldichlorosilane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Di-tert-Butyldichlorosilane is primarily used as a reagent in the field of organic synthesis . Its primary targets are organic compounds, particularly those containing hydroxyl groups .
Mode of Action
The compound interacts with its targets by undergoing a reaction known as silylation . In this process, the silicon atom in di-tert-butyldichlorosilane forms a bond with the oxygen atom of the hydroxyl group in the target molecule . This results in the replacement of the hydrogen atom in the hydroxyl group with a silyl group .
Biochemical Pathways
The modification of organic compounds through silylation can influence their reactivity, solubility, and other properties, which may indirectly affect various chemical reactions and pathways .
Result of Action
The primary result of di-tert-butyldichlorosilane’s action is the protection of hydroxyl groups in organic compounds . By replacing the hydrogen in these groups with a silyl group, the compound can prevent unwanted reactions involving the hydroxyl group . This can be particularly useful in multi-step synthesis processes, where protecting groups are used to control the sequence of reactions .
Action Environment
The action of di-tert-butyldichlorosilane can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a silylating agent . Therefore, it is typically used under anhydrous conditions . Temperature can also affect the rate of the silylation reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-tert-Butyldichlorosilane can be synthesized through the chlorination of di-tert-butylsilane. One common method involves the use of carbon tetrachloride (CCl4) and palladium chloride (PdCl2) as a catalyst, achieving an 85% yield . Another method involves the reaction of silicon tetrachloride with tert-butyllithium .
Industrial Production Methods: In industrial settings, di-tert-Butyldichlorosilane is typically produced through large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified by fractional distillation .
Types of Reactions:
Substitution Reactions: Di-tert-Butyldichlorosilane undergoes nucleophilic substitution reactions with various nucleophiles to form new organosilicon compounds.
Hydrolysis: It reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent hydrolysis.
Major Products:
Comparaison Avec Des Composés Similaires
Di-tert-Butylchlorosilane: Similar in structure but contains only one chlorine atom.
Dichlorodimethylsilane: Contains two methyl groups instead of tert-butyl groups.
Dichlorodiethylsilane: Contains two ethyl groups instead of tert-butyl groups.
Uniqueness: Di-tert-Butyldichlorosilane is unique due to the presence of two bulky tert-butyl groups, which significantly influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance is a factor, such as the protection of diols and the formation of siliranes .
Propriétés
IUPAC Name |
ditert-butyl(dichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYPRPVKBUOHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066368 | |
| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18395-90-9 | |
| Record name | Dichlorobis(1,1-dimethylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(1,1-dimethylethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGG0354HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)










